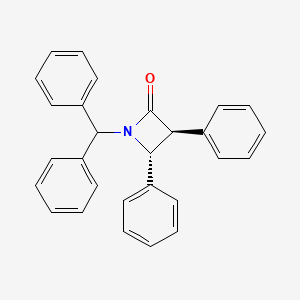
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is a complex organic compound characterized by its unique azetidinone ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the diphenylmethyl and diphenyl groups. One common method involves the cyclization of a suitable precursor under controlled conditions to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
作用機序
The mechanism of action of (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Diphenylmethyl (3S)-3-[(2S,3R,4R,5S)-5-[(2S)-2-(2S)-2-{[(tert-butoxy)carbonyl]amino …
- Diphenylmethyl (3S)-3-[(2S,3R,4R,5S)-5-[(2S)-2-(2S)-2-{[(tert-butoxy)carbonyl]amino …
- Diphenylmethyl (3S)-3-(2S,3R,4R,5S)-5-[(2S)-2-aminobutanamido]-2,3,4,6 …
Uniqueness
(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is unique due to its specific stereochemistry and the presence of the azetidinone ring. This distinguishes it from other similar compounds, which may have different ring structures or stereochemical configurations. The unique combination of these features contributes to its distinct chemical and biological properties.
特性
CAS番号 |
88047-75-0 |
|---|---|
分子式 |
C28H23NO |
分子量 |
389.5 g/mol |
IUPAC名 |
(3S,4R)-1-benzhydryl-3,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C28H23NO/c30-28-25(21-13-5-1-6-14-21)27(24-19-11-4-12-20-24)29(28)26(22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,25-27H/t25-,27-/m0/s1 |
InChIキー |
BXAWHTCQEXFPNC-BDYUSTAISA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2C(N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


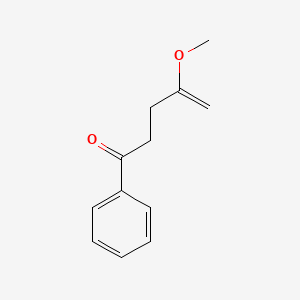

![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
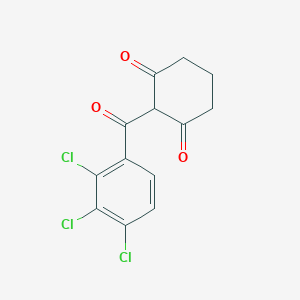
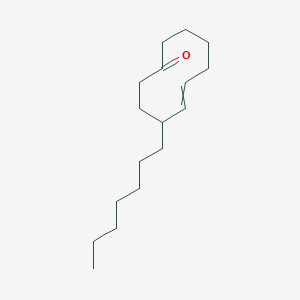

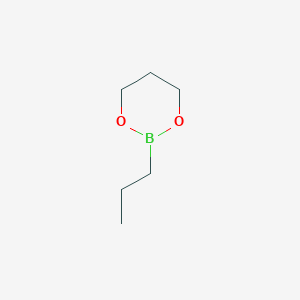
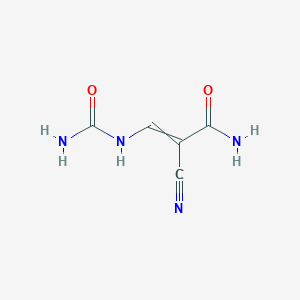
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)

